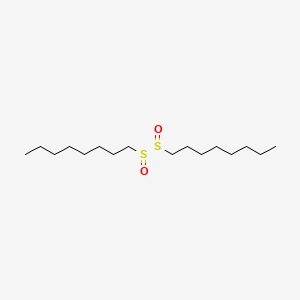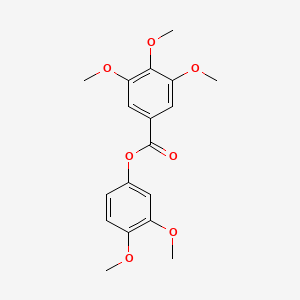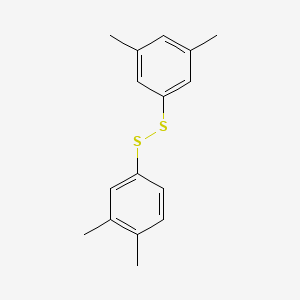
Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Xylyl 3,5-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is characterized by the presence of two xylyl groups connected by a disulfide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-xylyl 3,5-xylyl disulfide typically involves the reaction of 3,4-dimethylphenyl thiol with 3,5-dimethylphenyl thiol in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of 3,4-xylyl 3,5-xylyl disulfide may involve large-scale oxidation reactions using continuous flow reactors. This method ensures efficient mixing and temperature control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: 3,4-xylyl 3,5-xylyl disulfide is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds .
Biology: In biological research, this compound is studied for its potential role in modulating redox reactions and its effects on cellular processes .
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,4-xylyl 3,5-xylyl disulfide, particularly in the development of new drugs targeting oxidative stress-related diseases .
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of 3,4-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
- 3,4-Dimethylphenyl disulfide
- 3,5-Dimethylphenyl disulfide
- Benzyl disulfide
Comparison: 3,4-xylyl 3,5-xylyl disulfide is unique due to the presence of both 3,4-dimethylphenyl and 3,5-dimethylphenyl groups, which confer distinct chemical properties compared to other disulfides. This structural uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities .
Propiedades
Número CAS |
65104-35-0 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(3,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-12(2)9-16(8-11)18-17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3 |
Clave InChI |
GYARJWYKQJZMPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)SSC2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


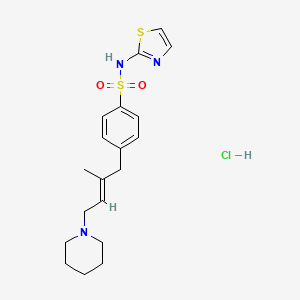
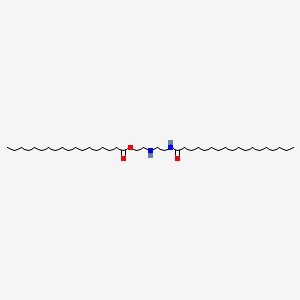
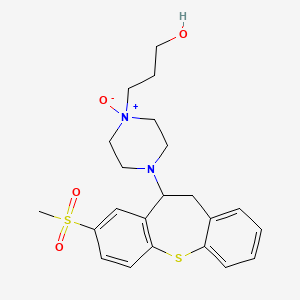
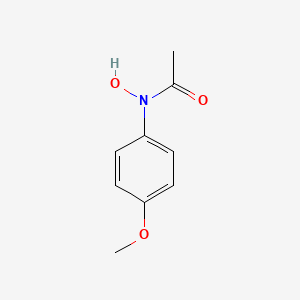
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
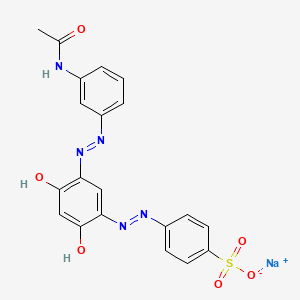
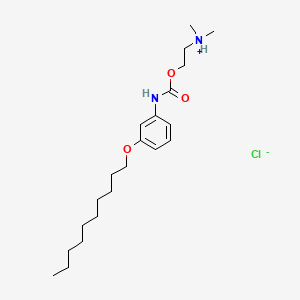
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)

